4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Description
Properties
CAS No. |
83717-71-9 |
|---|---|
Molecular Formula |
C15H10N4O4S |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C15H10N4O4S/c20-13(9-5-7-10(8-6-9)19(22)23)17-18-14(21)11-3-1-2-4-12(11)16-15(18)24/h1-8H,(H,16,24)(H,17,20) |
InChI Key |
VKBANARHLNFTJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Quinazolinone Formation
The quinazolinone scaffold is constructed via cyclocondensation reactions. Substituted benzohydrazides react with carbonothioyldisulfanediyl diacetic acid under reflux in ethanol to form 2-sulfanylidene-1H-quinazolin-4(3H)-one intermediates. For example:
Key parameters include:
Nitro Group Introduction
Nitration is performed using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to ensure regioselectivity. The nitro group is introduced at the para position of the benzamide moiety. Side reactions, such as meta-substitution or over-nitration, are mitigated by controlled stoichiometry (1:1.05 molar ratio of precursor to HNO₃).
Benzamide Coupling
The final step involves coupling 4-nitrobenzoyl chloride with the 3-amino group of the quinazolinone intermediate. This is achieved via Schotten-Baumann conditions using aqueous sodium hydroxide (NaOH) and dichloromethane (DCM) as the solvent:
Optimized conditions :
-
Temperature : 0–5°C (prevents hydrolysis of the acyl chloride)
-
Reaction time : 2 hours
-
Yield : 85–90%
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Recent patents describe transitioning from batch to continuous flow reactors to enhance reproducibility. A tubular reactor with a residence time of 30 minutes achieves 94% conversion efficiency for the cyclocondensation step.
Purification Techniques
-
Recrystallization : Ethanol-water (7:3 v/v) yields 98% purity.
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:1) removes nitro-byproducts.
Reaction Optimization Data
Table 1: Comparative Analysis of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Cyclocondensation | EtOH, 80°C, 8h | 72 | 95 | |
| Nitration | HNO₃/H₂SO₄, 0°C, 1h | 89 | 97 | |
| Benzamide coupling | NaOH/DCM, 0°C, 2h | 90 | 98 | |
| Continuous flow | Tubular reactor, 30min | 94 | 99 |
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
LC-MS/MS analysis confirms absence of genotoxic impurities (<0.1%) using a Q-TOF mass spectrometer.
Challenges and Mitigation Strategies
Byproduct Formation
Over-nitration generates 3-nitro isomers, reduced by slow HNO₃ addition. Sulfur oxidation during cyclocondensation is minimized using nitrogen atmospheres.
Solvent Selection
Ethanol outperforms DMF in cyclocondensation due to better solubility of intermediates.
Emerging Methodologies
Microwave-assisted synthesis reduces the cyclocondensation time to 1 hour (yield = 88%). Biocatalytic approaches using lipases for benzamide coupling are under investigation.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfanylidene group can be oxidized to a sulfoxide or sulfone.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of quinazolinone derivatives, including 4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide.
Key Findings:
- Broad-spectrum Activity: Research indicates that compounds within this class exhibit activity against a variety of pathogens, including bacteria and fungi. For instance, derivatives have shown effectiveness against Candida albicans and Pseudomonas aeruginosa .
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans | Significant antifungal activity | |
| Pseudomonas aeruginosa | Antibacterial efficacy |
Anticancer Properties
The anticancer potential of this compound has also been explored extensively. In vitro studies have revealed that certain derivatives can inhibit cancer cell proliferation and induce apoptosis.
Key Findings:
- Mechanism of Action: Some quinazolinone derivatives target specific enzymes involved in cancer cell metabolism and proliferation, thereby reducing tumor growth .
| Cancer Type | Effectiveness | Reference |
|---|---|---|
| Breast Cancer | Induced apoptosis | |
| Hepatocellular Carcinoma | Inhibition of cell growth |
Therapeutic Applications
Beyond antimicrobial and anticancer activities, this compound may have therapeutic applications in treating other conditions:
Key Findings:
- Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation, which is beneficial for conditions like rheumatoid arthritis and inflammatory bowel disease .
| Condition | Therapeutic Effect | Reference |
|---|---|---|
| Rheumatoid Arthritis | Reduced inflammation | |
| Inflammatory Bowel Disease | Potential therapeutic agent |
Case Study 1: Antimicrobial Efficacy
A study synthesized various quinazolinone derivatives and evaluated their antimicrobial activity against clinical strains of bacteria. The results indicated that several compounds exhibited minimum inhibitory concentrations comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
Another investigation focused on the synthesis of novel benzamide analogues derived from quinazolinone structures. These compounds were tested against multiple cancer cell lines, revealing significant cytotoxic effects, particularly in breast and liver cancer models .
Mechanism of Action
The mechanism of action of 4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinazoline core can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The table below compares crystallographic data for 4-nitrobenzamide derivatives, emphasizing substituent effects on molecular packing and symmetry:
Key Observations :
Key Insights :
Physicochemical Properties
- Solubility : Nitro groups reduce aqueous solubility; heterocycles (e.g., thiazole) improve lipid solubility.
- Stability : Sulfanylidene groups may confer redox sensitivity compared to oxadiazole or thiadiazole derivatives .
- Melting Points : Nitro-substituted benzamides typically exhibit high melting points (>200°C) due to strong intermolecular forces .
Biological Activity
4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, a compound belonging to the quinazolinone family, has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
| Property | Details |
|---|---|
| CAS Number | 83717-71-9 |
| Molecular Formula | C15H10N4O4S |
| Molecular Weight | 342.33 g/mol |
| IUPAC Name | This compound |
| SMILES Notation | C1=CC=C(C=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. Studies have indicated that derivatives with similar structures exhibit varying degrees of COX inhibition, suggesting that substituents on the quinazolinone core influence activity .
- Anticancer Activity : Research indicates that the compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This mechanism is crucial for its potential use in cancer therapy . For instance, one study reported significant cytotoxic effects against various cancer cell lines, including breast and liver cancer cells .
- Antimicrobial Properties : The compound has been explored for its antibacterial and antiviral properties, with some derivatives demonstrating effectiveness against resistant strains of bacteria .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other quinazolinone derivatives:
| Compound | Activity Type | Remarks |
|---|---|---|
| This compound | Anticancer, COX Inhibition | Significant activity against cancer cell lines |
| 4(3H)-quinazolinone derivatives | Antimicrobial | Effective against various bacterial strains |
| Gefitinib (EGFR inhibitor) | Anticancer | Used clinically for lung cancer |
Case Studies and Research Findings
Several studies have highlighted the biological activities of quinazolinone derivatives:
- A study published in Frontiers in Chemistry evaluated a series of quinazolinone derivatives for their anticancer properties. The findings indicated that compounds similar to this compound exhibited potent cytotoxicity against multiple cancer cell lines .
- Another research article focused on the synthesis and evaluation of COX inhibitors derived from quinazolinones. It was found that modifications at specific positions significantly enhanced their inhibitory potency against COX enzymes .
- A review article summarized various biological activities associated with quinazolinone-based hybrids, including anti-cancer, antibacterial, and enzyme inhibition activities, emphasizing the importance of structural modifications in enhancing efficacy .
Q & A
Q. How can the synthesis of 4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide be optimized for higher yield and purity?
Methodological Answer:
- Microwave-assisted synthesis offers improved reaction efficiency. For analogous quinazolinone derivatives, microwave irradiation (80–120°C, 15–30 min) reduced reaction time by 70% compared to conventional heating .
- Catalyst selection : Use K2CO3 or Et3N as bases to facilitate condensation between nitrobenzoyl chloride and the quinazolinone core.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol can isolate the product with >95% purity.
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR/IR : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm the benzamide-quinazolinone linkage (e.g., carbonyl peaks at 168–172 ppm for C=O and 160–165 ppm for C=S). IR can validate the nitro group (asymmetric stretch at 1520 cm<sup>−1</sup>) .
- X-ray crystallography : Employ SHELXL for small-molecule refinement. For accurate sulfanylidene/thione conformation analysis, collect high-resolution data (≤0.8 Å) and refine with anisotropic displacement parameters .
Q. What biological assays are appropriate for evaluating its pharmacological potential?
Methodological Answer:
- Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Nitrobenzamide derivatives show MIC values in the 12.5–50 µg/mL range .
- Antioxidant activity : Measure DPPH radical scavenging (IC50 20–40 µM) or FRAP assays. Nitro groups may enhance electron-withdrawing effects, modulating redox activity .
Advanced Research Questions
Q. What are the key considerations in designing experiments to study the reaction mechanism of sulfanylidene group formation in this compound?
Methodological Answer:
- Kinetic studies : Monitor the thiolactam → thione tautomerization via <sup>1</sup>H NMR (DMSO-d6, 25–60°C). Rate constants (k) can be calculated using Eyring plots to determine activation energy.
- Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map the energy profile of sulfur oxidation states. Compare with crystallographic data to validate tautomeric preferences .
Q. How can computational modeling (e.g., molecular docking) aid in understanding its potential bioactivity?
Methodological Answer:
- Target identification : Screen against kinase or protease targets (e.g., CHK1 or MIF) using AutoDock Vina. The nitro group may form hydrogen bonds with catalytic residues (e.g., Tyr-36 in MIF) .
- Dynamics simulations : Run 100 ns MD simulations (AMBER force field) to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
Q. How should researchers address contradictions in biological activity data across studies (e.g., varying MIC values)?
Methodological Answer:
- Standardization : Use CLSI guidelines for antimicrobial assays. Control variables include inoculum size (5×10<sup>5</sup> CFU/mL) and solvent (DMSO ≤1% v/v) .
- Structure-activity relationship (SAR) : Compare substituent effects. For example, electron-withdrawing groups (e.g., -NO2) may enhance antibacterial activity but reduce solubility, requiring pro-drug strategies .
Data Contradiction Analysis
Q. Discrepancies in reported antioxidant IC50 values for nitrobenzamide derivatives
- Possible causes :
- Assay conditions (e.g., DPPH concentration, solvent polarity).
- Substituent positioning: Para-nitro vs. meta-nitro isomers may alter radical scavenging efficiency .
- Resolution : Normalize data using Trolox equivalents and report molar concentrations.
Q. Variability in X-ray crystallographic data for quinazolinone derivatives
- Root cause : Differences in crystal packing (e.g., hydrogen-bonding networks) due to solvent of crystallization (e.g., ethanol vs. DMF) .
- Solution : Deposit CIF files in the Cambridge Structural Database (CSD) for cross-validation.
Key Research Gaps and Future Directions
- Synthetic challenges : Scalability of microwave-assisted reactions for gram-scale production.
- Biological targets : Explore synergy with β-lactam antibiotics for resistant strains.
- Computational gaps : Develop force field parameters for sulfanylidene moieties in MD simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
